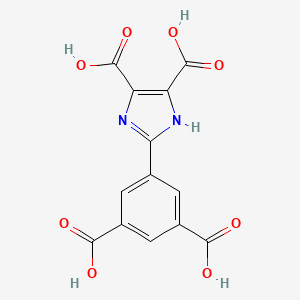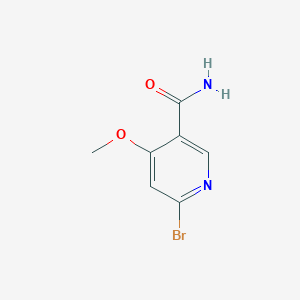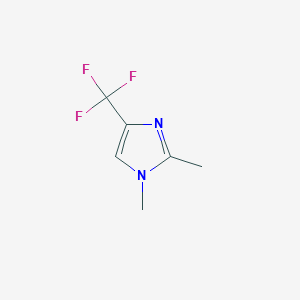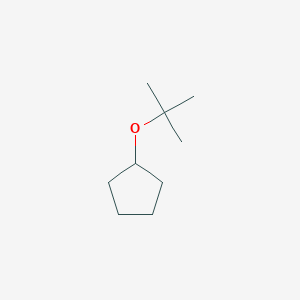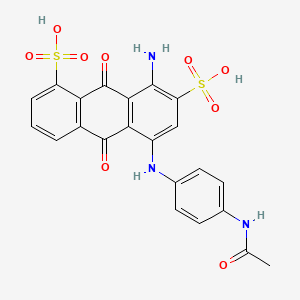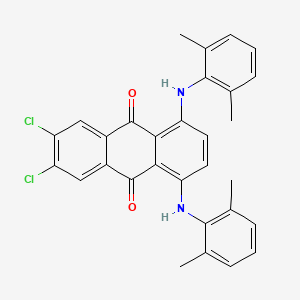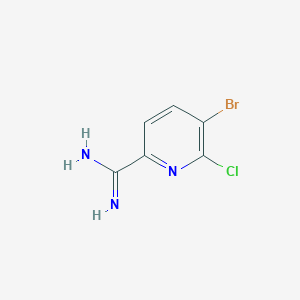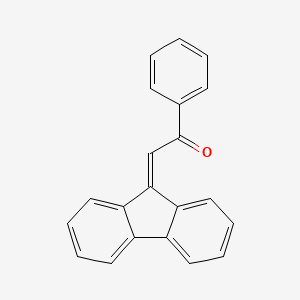
Ethanone, 1-phenyl-2-(9-fluorenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylidene)-1-phenylethanone is an organic compound that features a fluorenylidene group attached to a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)-1-phenylethanone typically involves the condensation of fluorenone with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(9H-Fluoren-9-ylidene)-1-phenylethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-9-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to fluorenylidene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the fluorenylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylidene derivatives.
Substitution: Various substituted fluorenylidene and phenylethanone derivatives.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-ylidene)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone: A structurally related compound with a ketone group on the fluorenylidene moiety.
Benzylideneacetone: Contains a similar phenylethanone structure but lacks the fluorenylidene group.
Fluorenylidene derivatives: Compounds with various substituents on the fluorenylidene moiety.
Uniqueness
2-(9H-Fluoren-9-ylidene)-1-phenylethanone is unique due to the combination of the fluorenylidene and phenylethanone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry, where its structural features can be exploited for desired functionalities.
Propiedades
Número CAS |
5653-33-8 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-fluoren-9-ylidene-1-phenylethanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H |
Clave InChI |
ZTFJPVNKTSSGQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



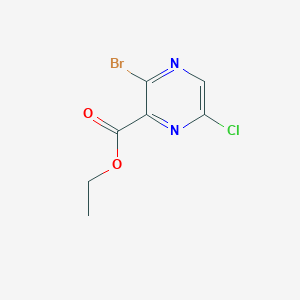
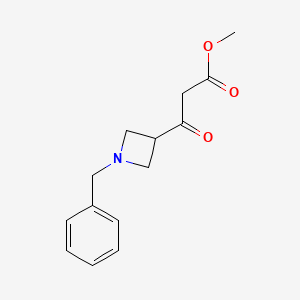
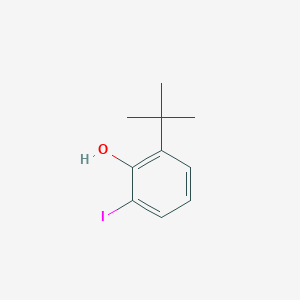
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

